molecular formula C13H16N6O B12089144 4-(5-Amino-6-(ethylamino)pyrimidin-4-ylamino)benzamide CAS No. 1206969-06-3

4-(5-Amino-6-(ethylamino)pyrimidin-4-ylamino)benzamide

Cat. No.: B12089144
CAS No.: 1206969-06-3
M. Wt: 272.31 g/mol
InChI Key: QIDOWXIGWQEAIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-6-(ethylamino)pyrimidin-4-ylamino)benzamide typically involves the reaction of 4-chloro-5-amino-6-(ethylamino)pyrimidine with 4-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-6-(ethylamino)pyrimidin-4-ylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(5-Amino-6-(ethylamino)pyrimidin-4-ylamino)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5-Amino-6-(ethylamino)pyrimidin-4-ylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Amino-6-(methylamino)pyrimidin-4-ylamino)benzamide
  • 4-(5-Amino-6-(propylamino)pyrimidin-4-ylamino)benzamide

Uniqueness

4-(5-Amino-6-(ethylamino)pyrimidin-4-ylamino)benzamide is unique due to its specific structural features, such as the ethylamino group attached to the pyrimidine ring. This structural uniqueness may contribute to its distinct biological and chemical properties, making it a valuable compound for various research applications .

Properties

CAS No.

1206969-06-3

Molecular Formula

C13H16N6O

Molecular Weight

272.31 g/mol

IUPAC Name

4-[[5-amino-6-(ethylamino)pyrimidin-4-yl]amino]benzamide

InChI

InChI=1S/C13H16N6O/c1-2-16-12-10(14)13(18-7-17-12)19-9-5-3-8(4-6-9)11(15)20/h3-7H,2,14H2,1H3,(H2,15,20)(H2,16,17,18,19)

InChI Key

QIDOWXIGWQEAIU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=NC=N1)NC2=CC=C(C=C2)C(=O)N)N

Origin of Product

United States

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